molecular formula C5H5BrN6 B2453374 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 1783318-15-9

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B2453374
CAS No.: 1783318-15-9
M. Wt: 229.041
InChI Key: YPWPLWLTSDXLOM-UHFFFAOYSA-N
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Description

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound with a molecular formula of C5H5BrN6 and a molecular weight of 229.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazolo[1,5-a][1,3,5]triazine ring system, which is a fused ring structure containing nitrogen atoms. It is primarily used in research and development due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions could potentially influence the activity of these enzymes, thereby affecting biochemical reactions within the cell.

Cellular Effects

Based on its potential interactions with enzymes such as AChE and BuChE , it could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds can interact with the catalytically active sites (CAS) and the peripheral anionic sites (PAS) of AChE and BuChE . These interactions could potentially lead to changes in enzyme activity and subsequent changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine typically involves the reaction of pyrazolo[1,5-a][1,3,5]triazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Coupling Reactions: Palladium catalysts such as palladium acetate, along with ligands like triphenylphosphine, are used in organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazolo[1,5-a][1,3,5]triazines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a][1,3,5]triazine: The parent compound without the bromine substitution.

    8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with a chlorine atom instead of bromine.

    8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: A similar compound with an iodine atom instead of bromine.

Uniqueness

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in the design of new materials or pharmaceuticals.

Properties

IUPAC Name

8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN6/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H,(H4,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWPLWLTSDXLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1Br)N=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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